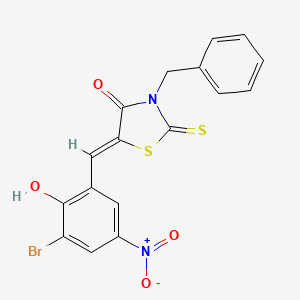
3-benzyl-5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been studied for its potential as a therapeutic agent. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and antimicrobial activity.
Mechanism of Action
The mechanism of action of 3-benzyl-5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it may work by inhibiting enzymes involved in cell proliferation and inducing apoptosis in cancer cells. It may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-benzyl-5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In bacterial and fungal cells, it has been shown to disrupt the cell membrane, leading to cell death.
Advantages and Limitations for Lab Experiments
The advantages of using 3-benzyl-5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potential as a therapeutic agent in cancer and antimicrobial treatment. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 3-benzyl-5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to further study its mechanism of action in cancer cells and bacteria/fungi. Another potential direction is to investigate its potential as a therapeutic agent in other areas of scientific research, such as inflammation and neurodegenerative diseases. Additionally, further research is needed to determine the potential side effects and toxicity of this compound.
Synthesis Methods
The synthesis of 3-benzyl-5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been achieved through a variety of methods. One such method involves the reaction of 2-aminothiophenol with benzaldehyde to form 2-benzylthio-1,3-thiazole. This intermediate is then reacted with 3-bromo-2-hydroxy-5-nitrobenzaldehyde to form the final compound.
Scientific Research Applications
3-benzyl-5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential as a therapeutic agent in several areas of scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential as an antimicrobial agent, with promising results in the treatment of bacterial and fungal infections.
properties
IUPAC Name |
(5Z)-3-benzyl-5-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O4S2/c18-13-8-12(20(23)24)6-11(15(13)21)7-14-16(22)19(17(25)26-14)9-10-4-2-1-3-5-10/h1-8,21H,9H2/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEDCWHSEASSRX-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-benzyl-5-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-(4-ethoxyphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5108686.png)
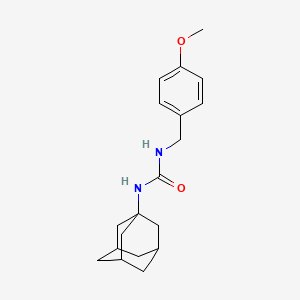
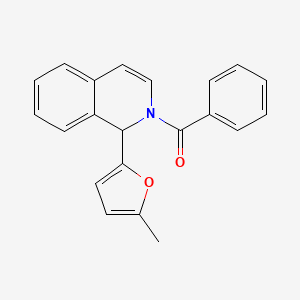
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5108703.png)
![sodium S-(3-{[2-(1H-indol-3-yl)-1-methylethyl]amino}-3-oxopropyl) thiosulfate](/img/structure/B5108725.png)

![3-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108742.png)

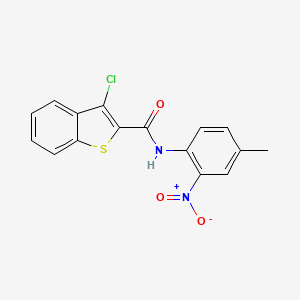

methyl]propanamide](/img/structure/B5108770.png)
![1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5108783.png)
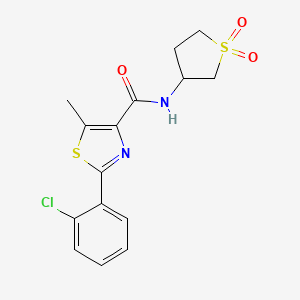
![1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108796.png)